3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one
Description
3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one is a synthetic coumarin derivative featuring a chromen-2-one core substituted with a 4-chlorophenyl group at position 3 and methyl groups at positions 4 and 5. Coumarins and their derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-3-8-15-14(9-10)11(2)16(17(19)20-15)12-4-6-13(18)7-5-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNMXSPMIDBLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345937 | |
| Record name | 3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720674-71-5 | |
| Record name | 3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one typically involves the condensation of 4-chlorobenzaldehyde with 4,6-dimethyl-2H-chromen-2-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(4-chlorophenyl)-4,6-dimethylchromen-2-one, we compare it with structurally related compounds, focusing on substituent effects, cytotoxic activity, and computational insights.
Structural and Functional Analogues
The following table summarizes key compounds and their properties:
Key Findings
Substituent Effects on Activity: Chlorophenyl vs. Bromophenyl: Bromine substitution in chalcones (e.g., compound 4 in ) resulted in lower IC₅₀ values (22.41 μg/mL) compared to chlorophenyl analogues (1,484.75 μg/mL), suggesting heavier halogens enhance cytotoxicity. Methyl vs. In contrast, methoxy substituents (e.g., 7-methoxy in ) may improve solubility but reduce metabolic stability.
Mechanistic Insights :
- The ester derivatives in demonstrated selectivity for cancer cells via HSP90/TRAP1 pathways, with IC₅₀ values as low as 0.12 mg/mL. This suggests that functional group modifications (e.g., hydrazides, amides) fine-tune target specificity.
- Chalcones in showed activity dependent on aryl group bulkiness; the 4-isopropylphenyl group in compound 4 enhanced steric interactions with cellular targets.
Computational Predictions: DFT studies on 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one revealed that electron-withdrawing chlorine substituents stabilize the chromenone π-system, which may correlate with improved binding to redox-sensitive targets.
Biological Activity
3-(4-Chlorophenyl)-4,6-dimethylchromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the chromenone class, characterized by a chromen-2-one core structure with a 4-chlorophenyl group and two methyl groups at positions 4 and 6. Its molecular formula is with a molecular weight of approximately 288.75 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit various strains of bacteria and fungi, making it a candidate for the development of new antimicrobial agents. The compound's effectiveness against specific pathogens suggests potential applications in treating infections resistant to conventional antibiotics.
Anticancer Properties
The compound has demonstrated anticancer activity in several studies. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specifically, it may interact with enzymes involved in cell cycle regulation, leading to decreased tumor growth.
The biological effects of this compound are attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) : The compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.
- Modulation of Signaling Pathways : The compound may affect various cellular signaling pathways involved in inflammation and cancer progression .
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of various chromenone derivatives, including this compound. Results indicated significant activity against pathogenic fungi, suggesting its potential as a therapeutic agent for fungal infections .
- In Vivo Studies : In animal models, the compound was tested for its ability to reduce tumor size and improve survival rates in cancer-bearing subjects. The findings supported its role as an effective anticancer agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
